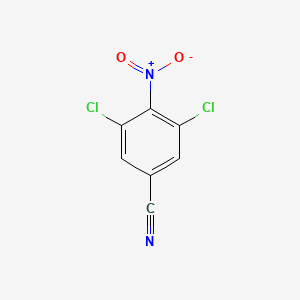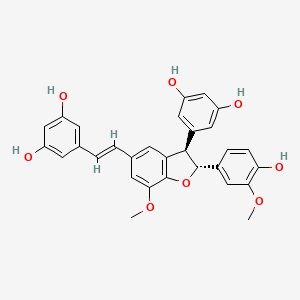![molecular formula C20H13NS B14762341 14H-Dibenzo[a,j]phenothiazine CAS No. 224-62-4](/img/structure/B14762341.png)
14H-Dibenzo[a,j]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14H-Dibenzo[a,j]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14H-Dibenzo[a,j]phenothiazine typically involves the fusion of phenothiazine with additional aromatic rings. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the use of specific catalysts and reaction conditions to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 14H-Dibenzo[a,j]phenothiazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and halogenated compounds .
Applications De Recherche Scientifique
14H-Dibenzo[a,j]phenothiazine has been widely studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 14H-Dibenzo[a,j]phenothiazine involves its interaction with specific molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer reactions, making it an effective catalyst and probe. The compound’s structure enables it to interact with various biological molecules, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
14H-Dibenzo[a,j]phenothiazine can be compared with other similar compounds, such as:
Phenothiazine: A simpler structure with fewer fused rings, used in various medicinal applications.
Dibenzo[b,i]phenothiazine: Another extended phenothiazine with different electronic properties.
Naphtho[2,3-b]phenothiazine: A compound with additional naphthalene rings, used in optoelectronic applications.
Uniqueness: this compound is unique due to its extended conjugation and specific electronic properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
224-62-4 |
|---|---|
Formule moléculaire |
C20H13NS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
13-thia-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)21-20-16-8-4-2-6-14(16)10-12-18(20)22-17/h1-12,21H |
Clé InChI |
FCTDXVQYLPZTNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(S3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


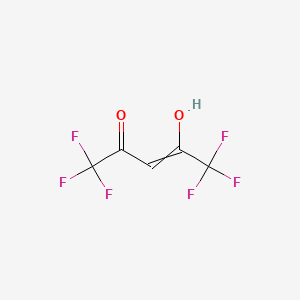
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
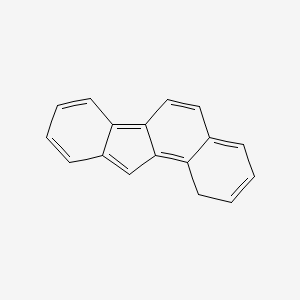
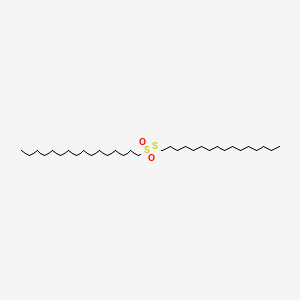

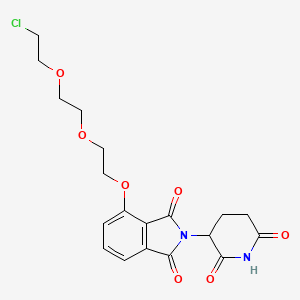
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
